6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate
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Description
6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate is a useful research compound. Its molecular formula is C20H16N4O7S2 and its molecular weight is 488.49. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Compounds with structures similar to 6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-methyl-3-nitrobenzoate are synthesized for their potential biological activities. For example, thiadiazoline- and pyrazoline-based carboxamides and carbothioamides have been developed, showing inhibitory activities against nitric oxide synthase, which is significant in researching neurological and inflammatory conditions (Arias et al., 2018).
Antitumor Agents
Benzothiazole derivatives, structurally related to the queried compound, have been designed and synthesized as potent antitumor agents, showing excellent in vivo inhibitory effects on tumor growth. This highlights the potential of similar compounds in cancer research and therapy (Yoshida et al., 2005).
Photosynthetic Electron Transport Inhibition
Compounds like pyrazole derivatives, which share a resemblance in structure to the compound , have been investigated as potential inhibitors of photosynthetic electron transport. This research is crucial for understanding plant physiology and developing new herbicides (Vicentini et al., 2005).
Antimicrobial Activity
Thiadiazole derivatives, similar in structure to the compound of interest, have been synthesized and evaluated for their antimicrobial activity. This is important for the development of new antimicrobial agents in the fight against resistant bacteria and fungi (Reddy et al., 2010).
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-methyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O7S2/c1-10-2-3-12(6-14(10)24(28)29)18(27)31-16-8-30-13(7-15(16)25)9-32-20-23-22-19(33-20)21-17(26)11-4-5-11/h2-3,6-8,11H,4-5,9H2,1H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIUBWRKHZLHRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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